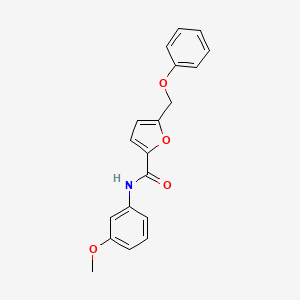

N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide

Description

N-(3-Methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by two key substituents:

- Phenoxymethyl group: Attached at the 5-position of the furan ring.

- 3-Methoxyphenyl group: Linked via the amide nitrogen. Its molecular formula is C19H17NO4 (molecular weight: 323.3 g/mol) .

Properties

IUPAC Name |

N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-22-16-9-5-6-14(12-16)20-19(21)18-11-10-17(24-18)13-23-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUYXBMEYYKLMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be attached through nucleophilic substitution reactions.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the furan derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy (–OCH₃) and phenoxymethyl (–O–CH₂–C₆H₅) groups are susceptible to oxidation. For example:

- Methoxy Group Oxidation : Under acidic conditions with KMnO₄, the methoxy group on the phenyl ring can oxidize to a hydroxyl (–OH) group.

- Furan Ring Oxidation : The furan ring itself may undergo oxidation, leading to ring-opening products or diketones under strong oxidizing agents like CrO₃.

Reaction Pathway :

Reduction Reactions

The carboxamide (–CONH–) group can be reduced to an amine (–CH₂NH–) using reagents such as LiAlH₄:

Reaction Pathway :

Hydrolysis Reactions

The carboxamide bond undergoes hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis : Concentrated HCl at elevated temperatures cleaves the amide bond, yielding 5-(phenoxymethyl)furan-2-carboxylic acid and 3-methoxyaniline.

- Basic Hydrolysis : NaOH may produce the corresponding carboxylate salt .

Reaction Pathway :

Substitution Reactions

The aromatic rings (phenyl and phenoxymethyl) participate in electrophilic substitution:

- Nitration : HNO₃/H₂SO₄ introduces nitro (–NO₂) groups at the ortho/para positions of the methoxyphenyl ring.

- Halogenation : Br₂/FeBr₃ adds bromine to the activated aromatic positions .

Reaction Pathway :

Ether Cleavage

The phenoxymethyl (–O–CH₂–C₆H₅) group undergoes cleavage under strong acids (e.g., HBr/AcOH), yielding a hydroxymethyl intermediate and phenol.

Reaction Pathway :

Mechanistic Insights

Scientific Research Applications

N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers and Substituted Phenyl Analogs

Key Observations :

- The position of methoxy on the phenyl ring (3- vs.

- Nitro groups (e.g., in –3, 6–7) enhance electrophilicity, which correlates with antimicrobial or antiparasitic activity but may reduce metabolic stability compared to phenoxymethyl .

Heterocyclic Amide Substituents

Key Observations :

Complex Substituents and Extended Structures

Key Observations :

Biological Activity

N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, a phenyl group with a methoxy substituent, and a phenoxymethyl moiety. Its structural characteristics suggest potential interactions with various biological targets.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors, modulating key biological pathways. The presence of the phenylcarboxamide group may enhance binding affinity to target sites, while the furan ring contributes to the compound's stability and reactivity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing furan rings can inhibit bacterial growth effectively. The compound's structural features likely enhance its ability to disrupt microbial cell functions .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. The compound's effectiveness is often assessed using assays such as MTT, which measures cell viability .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 12.5 | Moderate inhibition |

| A549 | 6.3 | Significant inhibition |

| PC-3 | 10.0 | Moderate inhibition |

Case Studies

-

Study on SIRT2 Inhibition :

A recent study highlighted the role of this compound as a selective inhibitor of SIRT2, an enzyme implicated in cancer progression. The compound demonstrated over 60% inhibition at concentrations as low as 100 µM against SIRT2-expressing breast cancer cells . -

Antiviral Activity :

Another investigation explored its potential as an antiviral agent against hepatitis C virus (HCV). The compound's derivatives showed promising results in inhibiting the NS5B RNA polymerase, crucial for viral replication, with IC50 values indicating effective antiviral activity .

In Vitro Studies

In vitro assays have consistently shown that this compound exhibits dose-dependent cytotoxicity against various cancer cell lines. The observed IC50 values suggest that modifications in the chemical structure can enhance its anticancer efficacy.

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in substituents on the phenyl ring significantly affect the biological activity of the compound. For example, introducing electron-donating groups at specific positions enhances its interaction with biological targets, thereby increasing potency against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.